molecular formula C10H21N B1267678 4-Butylcyclohexan-1-amine CAS No. 37942-69-1

4-Butylcyclohexan-1-amine

Cat. No. B1267678
CAS RN: 37942-69-1
M. Wt: 155.28 g/mol
InChI Key: PZNZCCLRGXLYJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as (4-silacyclohexan-1-yl)amines, involves multistep processes starting from organosilicon precursors. These compounds are synthesized and then characterized by various analytical techniques, including NMR and mass spectrometry, showcasing the versatility of cyclohexanone derivatives in synthesis (Fischer, Burschka, & Tacke, 2014).

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed insights into their conformation and electronic structure. This analysis is crucial for understanding the reactivity and potential applications of these compounds (Fischer, Burschka, & Tacke, 2014).

Chemical Reactions and Properties

Cyclohexanone and its derivatives participate in a variety of chemical reactions, including reductive amination, which is a key step in the synthesis of amines. This process involves the conversion of ketones to amines using NH3 or i-PrNH2 as nitrogen sources (Fischer, Burschka, & Tacke, 2014). Additionally, cyclohexanone derivatives can undergo enantioselective deprotonation, highlighting their potential in the synthesis of chiral amines (Aoki & Koga, 2000).

Scientific Research Applications

Asymmetric Synthesis of Amines

4-Butylcyclohexan-1-amine, a type of secondary amine, is significantly used in the asymmetric synthesis of various amines. N-tert-Butanesulfinyl imines, related to 4-Butylcyclohexan-1-amine, are versatile intermediates in synthesizing enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman, Owens, & Tang, 2002).

Photocyclization in Organic Synthesis

The compound plays a role in the photocyclization of diarylbutenynes, forming cyclohexatriene derivatives. This photocyclization is key in the synthesis of aromatic compounds, influenced by amines and oxygen (Arendonk, Violet, & Laarhoven, 2010).

Building Blocks in Organometallic Chemistry

4-Butylcyclohexan-1-amine derivatives are used as building blocks in organometallic chemistry. For instance, silacyclohexanones and silacyclohexan-1-yl amines containing silicon protecting groups are synthesized using similar compounds, demonstrating their utility in creating diverse organometallic frameworks (Fischer, Burschka, & Tacke, 2014).

Photoinitiating Systems and 3D Printing

Certain derivatives of 4-Butylcyclohexan-1-amine are used in the development of high-performance photoinitiating systems (PISs). These systems are crucial in free radical photopolymerization and cationic photopolymerization, which have applications in 3D printing technologies (Chen et al., 2021).

Synthesis of Cyclohexa-2,5-dienone Derivatives

Improved synthesis methods of cyclohexa-2,5-dienone derivatives, using secondary amines like 4-Butylcyclohexan-1-amine, have been developed. These methods are important in the production of diverse organic compounds, proving the compound's utility in organic synthesis (Wang et al., 2014).

Safety And Hazards

The safety information for 4-Butylcyclohexan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-butylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNZCCLRGXLYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylcyclohexan-1-amine

CAS RN

37942-69-1
Record name 4-Butylcyclohexylamine
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